Ethyl 6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a halogenated imidazo[1,2-a]pyridine derivative with bromine at position 6 and iodine at position 3 of the heterocyclic core. The ester group at position 2 enhances its utility as a synthetic intermediate, particularly in Suzuki-Miyaura couplings and other cross-coupling reactions due to the reactivity of the iodine substituent .
Properties
IUPAC Name |
ethyl 6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrIN2O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDGVQIUEUNAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization with Pre-Halogenated Intermediates
A common approach employs 5-bromo-2-aminopyridine and ethyl 3-iodo-2-oxopropanoate. Under refluxing ethanol, these reactants undergo cyclization to form the imidazo[1,2-a]pyridine core. Key parameters include:
-
Temperature : 80–90°C
-
Reaction Time : 12–24 hours
-
Yield : 45–60% (crude), improving to 70–85% after purification.
This method ensures simultaneous incorporation of bromine and iodine but requires stoichiometric control to avoid over-halogenation.
Post-Cyclization Halogenation Techniques
When pre-halogenated starting materials are unavailable, sequential halogenation post-cyclization is employed.
Bromination at Position 6
Bromination typically uses hydrobromic acid (HBr) or N-bromosuccinimide (NBS). A patent-derived method describes bromination of chlorinated precursors under acidic conditions:
-
Substrate : 2-chloro-5-chloromethylpyridine
-
Reagent : 25% HBr in acetic acid
-
Conditions : 100–110°C for 10–14 hours
Adapting this to imidazo[1,2-a]pyridines, bromination at position 6 proceeds via electrophilic aromatic substitution (EAS), facilitated by the electron-rich pyridine ring.
Iodination at Position 3
Iodination employs N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃):
-
Substrate : Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
-
Reagent : NIS (1.2 equiv), FeCl₃ (0.1 equiv)
-
Solvent : Dichloromethane (DCM)
-
Conditions : Room temperature, 6–8 hours
The iodine substituent’s bulkiness necessitates milder conditions to prevent decomposition of the ester group.
One-Pot Tandem Halogenation-Cyclization
Recent advancements enable concurrent cyclization and halogenation. A Pd-catalyzed approach combines Ullmann-type coupling with cyclization:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | 1,10-Phenanthroline (10 mol%) |
| Halogen Source | KBr (2 equiv), NaI (2 equiv) |
| Solvent | DMF |
| Temperature | 120°C |
| Time | 24 hours |
| Yield | 50–55% |
This method reduces step count but suffers from moderate yields due to competing side reactions.
Industrial-Scale Production Considerations
Scaling up synthesis requires addressing cost, safety, and waste management:
Bromination Optimization
Industrial bromination uses continuous flow reactors to enhance mixing and heat transfer:
Iodination Waste Mitigation
Iodine recovery systems (e.g., activated carbon adsorption) reclaim up to 90% of unused iodine, reducing environmental impact.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods:
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Pre-Halogenated Cyclization | High regioselectivity | Limited starting material availability | 70–85% |
| Sequential Halogenation | Flexible, scalable | Multi-step, higher cost | 65–75% |
| One-Pot Tandem | Reduced steps | Low yield, catalyst cost | 50–55% |
Mechanistic Insights and Side Reactions
Competing Pathways in Bromination
Electrophilic bromination at position 6 competes with:
Iodination Selectivity
The electron-withdrawing ester group at position 2 directs iodination to position 3 via resonance effects.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form C-C bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and amines under basic conditions.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in organic solvents
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-A]pyridines, N-oxides, and various coupled products depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity and specificity. The compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in halogen type, substituent positions, and functional groups. These variations influence reactivity, physicochemical properties, and biological activity:
Key Observations :
- Iodo vs. Bromo/Chloro at Position 3 : The iodine substituent in the target compound offers superior leaving-group ability in cross-coupling reactions compared to bromo or chloro analogs, enabling efficient synthesis of complex derivatives .
- Fluoro/Methyl Substituents : Fluorine at position 8 () enhances metabolic stability, while methyl groups () improve solubility but may reduce electrophilicity.
- Amino vs.
Physicochemical Properties
Biological Activity
Ethyl 6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS Number: 886363-57-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazo[1,2-a]pyridine class, which is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C10H8BrI N2O2. Its structure features a bromine and iodine substitution on the imidazo ring, which may enhance its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 394.99 g/mol |
| Purity | 95% (minimum) |
| Appearance | White to off-white solid |
| Storage Conditions | 2-8°C, protect from light |
Anticancer Properties
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
In vitro assays demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
Inflammation plays a critical role in the progression of various diseases, including cancer and liver fibrosis. This compound has shown promise in reducing inflammation markers in cellular models.
In studies involving LX-2 cells (a human hepatic stellate cell line), treatment with this compound resulted in a dose-dependent decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential mechanism for alleviating liver fibrosis by modulating inflammatory responses.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Preliminary data indicate that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The exact mechanism of action remains to be fully elucidated but may involve disruption of bacterial cell membranes or interference with protein synthesis.
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed:
- Cytotoxicity : IC50 value was determined to be approximately 15 µM.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.
Case Study 2: Anti-inflammatory Effects in Liver Fibrosis Models
In another study focusing on liver fibrosis:
- Cell Line : LX-2 cells were treated with varying concentrations (50 µM to 500 µM).
- Results : Significant reduction in COL1A1 expression was noted with a maximum inhibition rate of 70% at 200 µM concentration.
Q & A
Q. What are the standard synthetic protocols for preparing Ethyl 6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate?
The compound is typically synthesized via a multi-step route starting from ethyl bromopyruvate and 2-aminopyridine derivatives. For example, cyclization of ethyl bromopyruvate with substituted aminopyridines forms the imidazo[1,2-a]pyridine core, followed by halogenation (bromination/iodination) at specific positions. Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is critical. For instance, describes refluxing ethanol for cyclization, while uses DMF and N-chlorosuccinimide for halogenation steps .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and regioselectivity (e.g., chemical shifts for bromo/iodo groups in and ).
- Mass Spectrometry (LC-MS) : For molecular weight validation (e.g., [M+1] peaks in ).
- X-ray Crystallography : To resolve structural ambiguities; SHELX programs ( ) are widely used for refinement .
Q. How do researchers ensure purity and stability during synthesis?
Purification methods like column chromatography (silica gel) or recrystallization are employed. Stability is maintained by avoiding light/moisture (stored under inert gas) and using aprotic solvents (DMF, THF) during reactions. highlights storage precautions (e.g., P210 for heat avoidance) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during halogenation of the imidazo[1,2-a]pyridine core?
Regioselectivity is influenced by electronic and steric factors. For example, iodination at position 3 (vs. other sites) may require directing groups or metal catalysts. demonstrates controlled chlorination using N-chlorosuccinimide in DMF, suggesting similar approaches for bromo/iodo substitution. Computational modeling ( ) can predict reactive sites by analyzing electron density maps .
Q. How can computational methods (e.g., DFT) enhance understanding of this compound’s reactivity?
Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, Fukui indices) to predict electrophilic/nucleophilic sites. used DFT to analyze molecular interactions and charge distribution in a bromo-substituted analog, aiding in reaction pathway design .
Q. What are the implications of bromine/iodine substituents on biological activity in related compounds?
Bromine enhances lipophilicity and binding affinity in antiproliferative agents ( ), while iodine’s larger size may influence steric interactions. Toxicology studies ( ) suggest halogenated derivatives require careful evaluation of off-target effects, particularly hepatic/kidney toxicity .
Q. How do researchers resolve contradictions in synthetic yields reported across studies?
Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). For example, achieved 94% yield for ethyl bromopyruvate synthesis via optimized substitution, whereas reported 80% yield for similar steps. Systematic parameter screening (DoE) and in-situ monitoring (e.g., TLC/HPLC) are recommended .
Methodological Challenges
Q. What experimental pitfalls occur during scale-up of halogenation reactions?
Exothermic halogenation steps (e.g., using NBS or iodine monochloride) require controlled temperature to prevent side reactions. highlights quenching with sodium bisulfite to neutralize excess oxidizing agents, ensuring safety and reproducibility .
Q. How are structural ambiguities resolved when XRD data is unavailable?
Advanced NMR techniques (e.g., NOESY, HSQC) and computational crystallography (using SHELXL or ORTEP) can infer 3D structures. used ¹H NMR to confirm regiochemistry in a bromo-substituted analog .
Q. What in vitro assays are suitable for evaluating bioactivity of halogenated imidazo[1,2-a]pyridines?
Antiproliferative activity is assessed via MTT assays ( ), while antiparasitic effects use E. hystolitica or T. vaginalis models ( ). Dose-response curves and selectivity indices (e.g., IC50 vs. normal cells) are critical for validating therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
